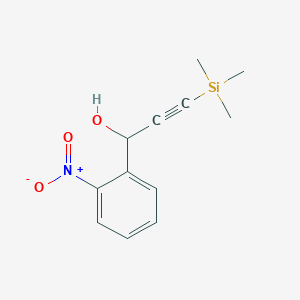
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL is an organic compound characterized by its unique structure, which includes a nitrophenyl group, a trimethylsilyl group, and a propyn-1-ol moiety
Méthodes De Préparation
The synthesis of 1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL typically involves the reaction of 2-nitrobenzaldehyde with trimethylsilylacetylene in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a silylation step to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroketones or nitroalcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Photolysis: The compound can undergo photolytic reactions, leading to the formation of nitroso compounds and other photoproducts under UV light.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include nitroketones, nitroalcohols, and amino derivatives.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL exerts its effects involves interactions with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The propyn-1-ol moiety allows for further functionalization, making the compound versatile in different chemical environments.
Comparaison Avec Des Composés Similaires
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL can be compared with similar compounds such as:
2-Nitrophenylacetylene: Lacks the trimethylsilyl group, making it less stable and reactive.
3-Trimethylsilyl-2-propyn-1-ol: Lacks the nitrophenyl group, reducing its potential for electron transfer reactions.
2-Nitrophenyl-3-trimethylsilylpropane: Similar structure but with different reactivity due to the absence of the propyn-1-ol moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO3Si |
|---|---|
Poids moléculaire |
249.34 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C12H15NO3Si/c1-17(2,3)9-8-12(14)10-6-4-5-7-11(10)13(15)16/h4-7,12,14H,1-3H3 |
Clé InChI |
MSHSXRHDQCGHPC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC(C1=CC=CC=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-(4-bromo-benzyl)-1-(3,5-dichloro-phenyl)-5-iodo-3-methyl-1H-imidazo[1,2-a]imidazol-2-one](/img/structure/B8467213.png)
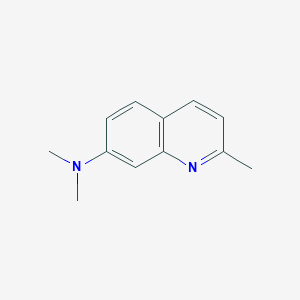
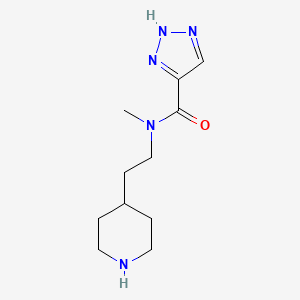
![5-Methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B8467233.png)
![3-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8467238.png)
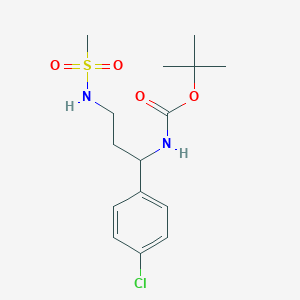
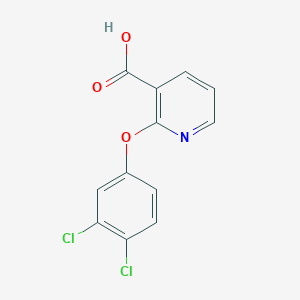

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one](/img/structure/B8467276.png)
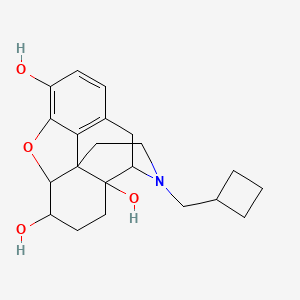
![(6S,7R)-N-Methyl-6-(pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-7-amine](/img/structure/B8467297.png)
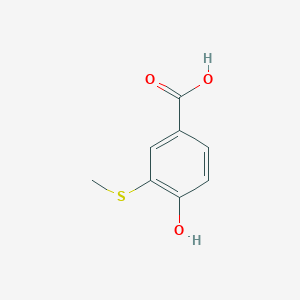
![Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8467307.png)
